molecular formula C17H18N4O4S B2896971 5-(Allylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941244-88-8

5-(Allylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2896971
CAS RN: 941244-88-8
M. Wt: 374.42
InChI Key: LXSXFVYAHYTCBJ-UHFFFAOYSA-N
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Description

Oxazole-4-carbonitrile compounds are a class of organic compounds that contain an oxazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .


Synthesis Analysis

A protocol for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone was first described with potassium ferricyanide as a cheap and low toxicity cyanide reagent . In this process, multiple bond formation was implemented via an oxygen-mediated radical mechanism .


Chemical Reactions Analysis

In the synthesis of 5-aryloxazole-4-carbonitrile, potassium ferricyanide played a dual role as a “CN” source and also as a coupling partner for the cyclization of oxazole .

Scientific Research Applications

Synthesis and Properties

5-Alkylamino-1,3-oxazole-4-carbonitriles, closely related to 5-(Allylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, have been synthesized, showcasing the compound's utility in organic synthesis. The study by Chumachenko et al. (2014) details the synthesis of similar compounds, emphasizing their reactivity and the formation of various derivatives in different reactions, such as with hydrazine hydrate. This demonstrates the compound's potential in creating diverse chemical structures, potentially useful in various scientific applications (Chumachenko et al., 2014).

Interaction with Other Chemicals

Chumachenko et al. (2014) also explored the interaction of similar 5-morpholino-1,3-oxazole-4-carbonitriles with different chemicals like hydrazine hydrate. This study is crucial in understanding the chemical behavior of such compounds, which can be pivotal in designing targeted reactions for specific scientific purposes (Chumachenko et al., 2014).

Structural Analysis and Applications

Pil'o et al. (2002) investigated the reaction of polychlorinated enamidonitrile with various amines, including morpholine, leading to the formation of 4-cyanooxazoles. This research contributes to understanding the structural formation and potential applications of oxazole derivatives in scientific research, relevant to 5-(Allylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile (Pil'o et al., 2002).

Heterocyclic Compound Synthesis

The work of Chumachenko et al. (2015) on the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles sheds light on the compound's role in the formation of heterocyclic compounds. Such studies are significant for the development of new materials and pharmaceuticals (Chumachenko et al., 2015).

Development of Novel Compounds

El-Dean et al. (2010) demonstrated the transformation of a related compound, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, into various heterocyclic compounds. This highlights the versatility of such oxazole derivatives in synthesizing novel chemical entities with potential applications in various scientific fields (El-Dean et al., 2010).

properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-2-7-19-17-15(12-18)20-16(25-17)13-3-5-14(6-4-13)26(22,23)21-8-10-24-11-9-21/h2-6,19H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSXFVYAHYTCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Allylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

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